3-(Chloromethyl)isoquinoline

Antibody-Drug Conjugates Bioconjugation Linker Chemistry

3-(Chloromethyl)isoquinoline (CAS 147937-36-8) is the 3-position regioisomer designed for ADC linker bioconjugation and heterocyclic library synthesis. Unlike the 1-chloromethyl isomer (antiarrhythmic agent), the 3-substituted benzylic halide provides distinct nucleophilic displacement kinetics and payload spatial orientation. Supplied at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC). Patent-documented synthetic route from isoquinoline-3-carbaldehyde ensures scalable process development. Regioisomer substitution directly alters synthetic outcomes and target engagement — choose the correct building block for your medicinal chemistry campaign.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 147937-36-8
Cat. No. B180528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)isoquinoline
CAS147937-36-8
Synonyms3-(Chloromethyl)isoquinoline
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)CCl
InChIInChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2
InChIKeyRWMIUVLOQIOJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)isoquinoline CAS 147937-36-8: Procurement-Grade Isoquinoline Scaffold for Medicinal Chemistry and ADC Linker Development


3-(Chloromethyl)isoquinoline (CAS 147937-36-8) is a heteroaromatic building block consisting of an isoquinoline core substituted with a reactive chloromethyl group at the 3-position. This compound is supplied at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . As a benzylic halide, the chloromethyl moiety enables efficient nucleophilic displacement for bioconjugation and library synthesis, positioning this compound as an alkylating agent in antibody-drug conjugate (ADC) development . Unlike the more extensively studied 1-chloromethyl isomer (CAS 27311-65-5), which has documented antiarrhythmic activity with a maximum antiarrhythmic index of 14.8, the 3-substituted derivative serves primarily as a synthetic intermediate with distinct regiochemical reactivity profiles that influence downstream molecular architecture [1].

3-(Chloromethyl)isoquinoline Positional Isomers Are Not Interchangeable: Regiochemistry Drives Synthetic Utility and Procurement Decisions


Chloromethyl-substituted isoquinolines cannot be interchanged without altering synthetic outcomes or biological target engagement. The position of the chloromethyl group (1-, 3-, 4-, 5-, 6-, 7-, or 8-) dictates the electronic environment at the reaction center, affecting nucleophilic substitution kinetics, regioselectivity in subsequent transformations, and the three-dimensional presentation of the isoquinoline pharmacophore. For example, 1-chloromethylisoquinoline has established pharmacological activity as an antiarrhythmic and anticonvulsant agent [1], whereas 3-(chloromethyl)isoquinoline is predominantly utilized as a synthetic intermediate for constructing complex heterocyclic systems and as a linker precursor in bioconjugation chemistry . The 4-chloromethyl isomer (CAS 120277-71-6) and 5-chloromethyl isomer (CAS 76518-58-6) are commercially available but differ in reactivity due to the varying electron density at the substitution position on the isoquinoline ring . Substituting the 3-isomer with a positional analog would alter the regiochemical trajectory of the synthetic sequence, potentially yielding different ring systems or compromising the structural integrity required for target binding in medicinal chemistry campaigns.

3-(Chloromethyl)isoquinoline: Comparative Evidence for Differentiated Procurement and Application Selection


Benzylic Halide Reactivity for ADC Linker Chemistry: 3-Position Chloromethyl Enables Bioconjugation via Nucleophilic Displacement

3-(Chloromethyl)isoquinoline is specifically positioned in the benzylic halide series for linker chemistry applications, enabling nucleophilic displacement for bioconjugation . This contrasts with 1-chloromethylisoquinoline derivatives, which have been investigated primarily for direct pharmacological activity (antiarrhythmic index 14.8; anticonvulsant activity against corazole-induced convulsions) rather than as synthetic linkers [1]. The 3-position substitution provides a distinct spatial orientation of the reactive handle on the isoquinoline scaffold, which influences the trajectory of the conjugated payload relative to the heterocyclic core.

Antibody-Drug Conjugates Bioconjugation Linker Chemistry

Synthetic Route Access: Patent-Documented Reduction-Oxidation-Halogenation Sequence from Isoquinoline-3-carbaldehyde

A documented synthetic route for 3-(chloromethyl)isoquinoline hydrochloride (CAS 76884-33-8) proceeds via reduction of the corresponding carbaldehyde to 3-hydroxymethylisoquinoline, followed by conversion to the chloromethyl derivative . This pathway is disclosed in US5089495 and EP381375 patents [1]. This contrasts with the synthesis of 1-chloromethylisoquinoline, which is typically accessed via cyclocondensation of dialkylbenzylcarbinols with chloroacetonitrile under Ritter conditions [2]. The divergent synthetic accessibility means that the 3-isomer can be derived from isoquinoline-3-carbaldehyde intermediates, offering an alternative entry point for medicinal chemistry programs that already possess the 3-carbaldehyde precursor.

Process Chemistry Patent Synthesis Heterocycle Functionalization

Computational Lipophilicity Profile: Consensus LogP of 2.63 and Predicted Aqueous Solubility of 0.114 mg/mL Inform Formulation and Purification Strategy

3-(Chloromethyl)isoquinoline exhibits a consensus LogP (octanol-water partition coefficient) of 2.63, averaged across five computational methods (iLOGP 2.0, XLOGP3 2.7, WLOGP 2.82, MLOGP 2.17, SILICOS-IT 3.43) . The predicted aqueous solubility (LogS ESOL) is -3.19, corresponding to 0.114 mg/mL (0.000641 mol/L), classified as 'soluble' on the LogS scale . For comparison, the 7-chloro-3-(chloromethyl)isoquinoline analog (CAS 1079652-68-8) has a LogP of 3.02, reflecting increased lipophilicity due to the additional chloro substituent . While comparative solubility data for positional isomers are not available in the open literature, the 3-position substitution is expected to confer different chromatographic retention and partition behavior compared to 1- or 4-substituted analogs due to variations in molecular dipole moment and hydrogen-bonding capacity.

Physicochemical Properties ADME Prediction Chromatography Optimization

Commercial Availability and QC Documentation: 98% Purity with Multi-Method Batch Analysis Enables Reproducible Research

3-(Chloromethyl)isoquinoline is commercially available at 98% purity (CAS 147937-36-8) with batch-specific QC documentation including NMR, HPLC, and GC analysis . Alternative suppliers offer 95% purity material with storage specifications of 2-8°C . In contrast, 1-chloromethylisoquinoline (CAS 27311-65-5) is available at 95-96% purity from multiple vendors, with hazard classification including H301 (toxic if swallowed), H311 (toxic in contact with skin), H314 (causes severe skin burns and eye damage), and H331 (toxic if inhaled) . The hydrochloride salt of the target compound (CAS 76884-33-8) is also commercially accessible .

Quality Control Analytical Chemistry Procurement Specification

3-(Chloromethyl)isoquinoline: Validated Research Applications for Medicinal Chemistry, ADC Development, and Heterocycle Synthesis


Antibody-Drug Conjugate (ADC) Linker Development

3-(Chloromethyl)isoquinoline serves as a benzylic halide building block for linker chemistry in ADC development, with the chloromethyl group enabling nucleophilic displacement for bioconjugation to cytotoxic payloads or antibody attachment moieties . The 3-position substitution provides a distinct spatial orientation for the conjugated payload, which may influence linker stability and payload release kinetics compared to alternative regioisomers.

Synthesis of Complex Isoquinoline Derivatives for Medicinal Chemistry

The compound functions as an alkylating agent for constructing substituted isoquinoline libraries. The patent-documented synthetic accessibility from isoquinoline-3-carbaldehyde intermediates provides medicinal chemists with a validated entry point for generating 3-substituted isoquinoline derivatives. The 98% purity specification with multi-method QC analysis supports reproducible library synthesis without the confounding effects of isomeric impurities.

Ring Enlargement and Heterocycle Scaffold Diversification

α-Chloromethyl N-containing heterocycles, including isoquinoline derivatives, undergo ring enlargement via aziridinium salt intermediates under basic conditions [1]. While this methodology has been demonstrated with chloromethyl tetrahydroisoquinoline analogs, the 3-(chloromethyl)isoquinoline scaffold presents a distinct electronic environment that may influence ring expansion regioselectivity and yield compared to saturated analogs, offering a pathway to seven-membered heterocyclic systems of medicinal chemistry interest.

Process Chemistry and Scale-Up Studies

The availability of patent-documented synthetic routes (US5089495, EP381375) and computational physicochemical property data (LogP 2.63, predicted solubility 0.114 mg/mL) positions 3-(chloromethyl)isoquinoline as a well-characterized intermediate for process development. The established reduction-oxidation-halogenation sequence from isoquinoline-3-carbaldehyde provides a scalable alternative to cyclocondensation-based routes used for 1-substituted analogs.

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